5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one
Overview
Description
5-Acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one is a heterocyclic compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol . This compound belongs to the class of dihydropyrimidines, which are known for their diverse pharmacological activities . It is a rare and unique chemical often used in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one can be achieved through a one-pot three-component synthesis. This method involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea in the presence of a catalyst such as calcium chloride in refluxing ethanol . The reaction typically proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives with different substitution patterns.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrimidine derivatives with different oxidation states.
Reduction: Dihydropyrimidine derivatives with various substitution patterns.
Substitution: Substituted pyrimidine derivatives with diverse functional groups.
Scientific Research Applications
5-Acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the pyrimidine ring .
Comparison with Similar Compounds
Similar Compounds
- 5-Acetyl-6-methyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3,4-dihydropyrimidin-2(1H)-thione
- 5-Acetyl-4-[2-(difluoromethoxy)phenyl]-6-methyl-3,4-dihydro-1H-pyrimidin-2-one
Uniqueness
5-Acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-11(9(2)16)12(15-13(17)14-8)10-6-4-3-5-7-10/h3-7,12H,1-2H3,(H2,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBCLYQJIRLJOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343840 | |
Record name | 5-Acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25652-50-0 | |
Record name | 5-Acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ACETYL-6-METHYL-4-PHENYL-3,4-DIHYDRO-1H-PYRIMIDIN-2-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using ionic liquids in the synthesis of these pyrimidine derivatives?
A: The research highlights the use of a Bronsted acidic quaternary ammonium sulphate ionic liquid, [Et3NH][HSO4], as both a solvent and catalyst in synthesizing substituted 1-(1-(6-methyl-2-oxo-4-phenyl-1,2,3,4tetrahydropyrimidin-5-yl)ethylidene)thiosemicarbazide derivatives from 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one. [] This approach offers several advantages:
Q2: What were the key findings regarding the antimicrobial activity of the synthesized compounds?
A: The synthesized pyrimidine derivatives were tested against various bacterial strains (Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and a fungal strain (Candida albicans). [] The study found:
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